High-Resolution Analytical Characterization of 4-(2-Fluoropyridin-4-yl)morpholine: Exact Mass, Molecular Weight, and Mass Spectrometry Workflows
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In modern medicinal chemistry, 4-(2-Fluoropyridin-4-yl)morpho...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
In modern medicinal chemistry, 4-(2-Fluoropyridin-4-yl)morpholine (CAS: 1564591-74-7) is a highly valued structural motif. The 2-fluoropyridine ring serves as a metabolically stable bioisostere for phenyl and standard pyridine rings, while the morpholine moiety modulates lipophilicity and introduces a basic center to improve aqueous solubility.
For analytical chemists and synthetic biologists, distinguishing between the average molecular weight and the monoisotopic exact mass of this compound is not merely a matter of nomenclature—it dictates the entire analytical and synthetic workflow. This whitepaper provides an in-depth mechanistic guide to the physicochemical profiling, High-Resolution Mass Spectrometry (HRMS) characterization, and self-validating analytical protocols required to work with 4-(2-Fluoropyridin-4-yl)morpholine.
Physicochemical Profiling & Mass Fundamentals
The fundamental properties of a molecule dictate its behavior in both the reaction flask and the mass spectrometer. The table below summarizes the critical quantitative data for 4-(2-Fluoropyridin-4-yl)morpholine[1].
Property
Value
Application Context
Molecular Formula
C₉H₁₁FN₂O
Elemental composition baseline.
CAS Registry Number
1564591-74-7
Database querying and regulatory tracking.
Average Molecular Weight
182.20 g/mol
Used for bulk synthetic scaling, stoichiometry, and molarity calculations. Accounts for the natural terrestrial abundance of isotopes (e.g., ¹³C).
Monoisotopic Exact Mass
182.0855 Da
Used exclusively for High-Resolution Mass Spectrometry (HRMS). Calculated using only the most abundant, stable isotope of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O)[2].
Theoretical [M+H]⁺ m/z
183.0928
The primary target ion in positive-mode Electrospray Ionization (ESI+).
The Causality of Mass Selection
Why do we strictly use 182.0855 Da for HRMS instead of 182.20 g/mol ?
Mass spectrometers do not measure averages; they separate individual ions based on their specific mass-to-charge (m/z) ratios. If a researcher attempts to extract an extracted ion chromatogram (XIC) using the average molecular weight (182.20) with a narrow 5 ppm mass tolerance, the instrument will return a false negative. The exact mass of the ¹²C-only isotopologue (182.0855 Da) must be used to accurately identify the monoisotopic peak[2].
High-Resolution Mass Spectrometry (HRMS) Workflow
To definitively confirm the synthesis or presence of 4-(2-Fluoropyridin-4-yl)morpholine, a self-validating LC-HRMS protocol is required.
Ionization Causality (ESI+)
In positive electrospray ionization (ESI+), the molecule readily forms a protonated molecular ion, [M+H]⁺[3]. While the molecule possesses three heteroatoms, protonation preferentially occurs at the pyridine nitrogen . This is driven by resonance stabilization: the lone pair on the sp³-hybridized morpholine nitrogen delocalizes into the electron-deficient fluoropyridine ring. This delocalization stabilizes the positive charge at the pyridine nitrogen, forming a highly stable amidinium-like resonance structure, overcoming the inductive electron-withdrawing effect of the ortho-fluorine atom[4].
Figure 1: Self-validating LC-HRMS analytical workflow for fluorinated morpholino-pyridines.
Step-by-Step LC-HRMS Protocol
Instrument Calibration: Calibrate the Orbitrap or TOF mass spectrometer using a standard tuning mix to ensure a mass accuracy of < 2 ppm. Causality: Exact mass measurements are analytically void without rigorous, daily mass axis calibration.
Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton donor, driving the ESI+ ionization equilibrium toward the [M+H]⁺ state.
Chromatographic Separation: Inject 1 µL onto a Pentafluorophenyl (PFP) UHPLC column. Causality: The strong electronegativity of the fluorine atom alters the molecule's polarity. A PFP stationary phase offers alternative selectivity via dipole-dipole, π-π, and fluorine-fluorine interactions, providing superior retention and peak shape compared to standard C18 columns[3].
Data Acquisition: Acquire full-scan MS data (m/z 100–500). Extract the theoretical m/z 183.0928 with a tight 5 ppm window.
To ensure the detected mass is not an isobaric interference, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is employed.
When the[M+H]⁺ precursor ion (m/z 183.0928) is subjected to CID, the electron-withdrawing nature of the fluoropyridine group heavily influences the fragmentation pathway[3]. The most labile bond is the C-N bond linking the morpholine ring to the pyridine core.
Pathway A (Morpholine Cleavage): The cleavage of the exocyclic C-N bond results in the loss of the morpholine radical/neutral, leaving a highly stable fluoropyridinium fragment at approximately m/z 98.04.
Pathway B (Ring Opening): Higher collision energies may induce the cross-ring cleavage of the morpholine moiety, a characteristic fragmentation pattern for morpholine-containing drugs, resulting in the loss of C₂H₄O (ethylene oxide, -44 Da)[4].
Figure 2: Primary MS/MS (CID) fragmentation pathways of protonated 4-(2-Fluoropyridin-4-yl)morpholine.
Synthetic Integration & Stoichiometry
While exact mass governs the analytical validation, the average molecular weight (182.20 g/mol ) is the cornerstone of synthetic execution.
When utilizing 4-(2-Fluoropyridin-4-yl)morpholine in cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings where the fluorine acts as a leaving group or directing group), the average MW must be used to calculate molar equivalents.
Stoichiometric Causality:
If a synthetic chemist mistakenly uses the exact mass (182.0855) to weigh out 1.00 mole of the compound for a bulk 1-kilogram scale reaction, they would weigh out 182.0855 grams. However, due to the natural abundance of ¹³C (approximately 1.1% of all carbon atoms) and deuterium, the actual mass of 1.00 mole of this compound on Earth is 182.20 grams. This 115-milligram discrepancy per mole can disrupt the delicate stoichiometric balance of palladium-catalyzed cross-couplings, leading to incomplete conversions or the generation of uncharacterized side products. Therefore, synthetic scaling must always rely on the 182.20 g/mol figure[1].
References
Molport Database. "4-(2-fluoropyridin-4-yl)morpholine | 1564591-74-7" - Source for CAS verification, SMILES, and Average Molecular Weight.
URL:[Link]
PubChemLite / University of Luxembourg. "4-(6-fluoropyridin-3-yl)morpholine (C9H11FN2O)" - Source for Monoisotopic Exact Mass and theoretical adduct calculations.
URL:[Link]
National Institutes of Health (PMC). "Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation" - Source for morpholine/pyridine gas-phase basicity and protonation causality.
URL:[Link]
Pharmacokinetic profile of 4-(2-Fluoropyridin-4-yl)morpholine in murine models
An In-Depth Technical Guide to Elucidating the Pharmacokinetic Profile of 4-(2-Fluoropyridin-4-yl)morpholine in Murine Models This guide provides a comprehensive framework for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Elucidating the Pharmacokinetic Profile of 4-(2-Fluoropyridin-4-yl)morpholine in Murine Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust study to characterize the pharmacokinetic (PK) profile of the novel compound, 4-(2-Fluoropyridin-4-yl)morpholine, in murine models. In the absence of pre-existing data for this specific molecule, this document serves as a detailed roadmap, emphasizing the causality behind experimental choices and adherence to rigorous scientific and regulatory standards.
Introduction: Charting the Course for a Novel Compound
The journey of a potential therapeutic from a lead compound to a clinical candidate is critically dependent on a thorough understanding of its behavior within a living organism. Pharmacokinetics (PK), the study of what the body does to a drug, is a cornerstone of this process, encompassing absorption, distribution, metabolism, and excretion (ADME).[1][2][3] 4-(2-Fluoropyridin-4-yl)morpholine is a heterocyclic compound with a morpholine moiety, a structure known to be present in various biologically active molecules.[4][5] The inclusion of a fluoropyridine group can significantly influence its metabolic stability and interactions with biological targets.[6] This guide will provide the scientific and technical scaffolding to conduct a comprehensive murine PK study of this compound, from initial analytical method development to the final data analysis.
Foundational Steps: Bioanalytical Method Development and Validation
A reliable bioanalytical method is the bedrock of any pharmacokinetic study. Its purpose is to accurately and precisely quantify the concentration of the analyte, in this case, 4-(2-Fluoropyridin-4-yl)morpholine, in a biological matrix, typically plasma. The development and validation of this method should be guided by the principles outlined by regulatory bodies such as the FDA and EMA.[7][8][9][10][11][12][13]
Method Development: Choosing the Right Tool
For a small molecule like 4-(2-Fluoropyridin-4-yl)morpholine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, selectivity, and speed.[9]
Key Development Steps:
Analyte and Internal Standard (IS) Characterization:
Obtain a high-purity reference standard of 4-(2-Fluoropyridin-4-yl)morpholine.
Select a suitable internal standard (IS). An ideal IS is a stable, isotopically labeled version of the analyte. If unavailable, a structurally similar compound with close chromatographic retention time and similar ionization properties should be chosen.
Mass Spectrometry Optimization:
Infuse a standard solution of the analyte and IS into the mass spectrometer to determine the optimal ionization mode (e.g., electrospray ionization - ESI) and polarity (positive or negative).
Identify the precursor ion and optimize the collision energy to generate stable and abundant product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Chromatographic Separation:
Develop a reversed-phase HPLC or UHPLC method to achieve a sharp peak shape for the analyte and to separate it from endogenous matrix components.
Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile or methanol with water, and additives like formic acid or ammonium formate).
Sample Preparation:
The goal is to efficiently extract the analyte from the plasma while removing proteins and other interfering substances. Common techniques include:
Protein Precipitation (PPT): Simple and fast, using a solvent like acetonitrile.
Liquid-Liquid Extraction (LLE): More selective, using an immiscible organic solvent.
Solid-Phase Extraction (SPE): Highly selective and provides the cleanest extracts.
Method Validation: Ensuring Data Integrity
Once a method is developed, it must be rigorously validated to ensure its performance is acceptable for its intended purpose.[7][8][14] The validation process should assess the following parameters as per ICH M10 guidelines:[8][12]
Validation Parameter
Description
Typical Acceptance Criteria
Selectivity and Specificity
The ability to differentiate and quantify the analyte in the presence of other components in the sample.
No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.
Calibration Curve
The relationship between the instrument response and known concentrations of the analyte.
A minimum of 6 non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used.
Accuracy and Precision
The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
Within-run and between-run precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ)
The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Signal-to-noise ratio > 5. Accuracy and precision within 20%.
Matrix Effect
The alteration of ionization efficiency by co-eluting matrix components.
The CV of the IS-normalized matrix factor calculated from at least 6 lots of blank matrix should be ≤ 15%.
Stability
The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
Mean concentration at each stability time point should be within ±15% of the nominal concentration.
In-Vivo Study: A Step-by-Step Murine Pharmacokinetic Protocol
This protocol describes a typical single-dose pharmacokinetic study in mice.[1][2][15]
Animal Model and Husbandry
Species/Strain: CD-1 or C57BL/6 mice are commonly used.
Sex and Age: Typically, male mice, 8-10 weeks old.
Acclimation: Animals should be acclimated for at least one week before the study.
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.
Diet: Standard chow and water available ad libitum. Animals should be fasted overnight before oral dosing.[15]
Compound Formulation and Dosing
Formulation: The formulation vehicle will depend on the solubility of 4-(2-Fluoropyridin-4-yl)morpholine. Common vehicles include:
Intravenous (IV): Saline, 5% dextrose in water (D5W), or a solution containing co-solvents like DMSO and PEG400.
Oral (PO): 0.5% methylcellulose or carboxymethylcellulose in water.
Dose Selection: A preliminary dose-range finding study may be necessary. For a first PK study, a dose of 1-5 mg/kg for IV and 5-10 mg/kg for PO is a reasonable starting point.
Dose Administration:
IV: Administer as a bolus via the tail vein.
PO: Administer via oral gavage.
Blood Sampling
A serial bleeding protocol is often employed in mice to reduce the number of animals used and to obtain a full PK profile from a single animal.[1]
Sampling Sites: Submandibular (cheek) or saphenous vein for serial samples, and cardiac puncture for a terminal sample.
Collect approximately 30-50 µL of blood into tubes containing an anticoagulant (e.g., K2EDTA).
Place samples on ice immediately.
Plasma Preparation:
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.
Harvest the supernatant (plasma) and store at -80°C until analysis.
Experimental Workflow Diagram
Caption: Murine Pharmacokinetic Study Workflow.
Data Analysis and Interpretation
Pharmacokinetic Parameter Calculation
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.
Key Pharmacokinetic Parameters:
Parameter
Description
Cmax
Maximum observed plasma concentration.
Tmax
Time to reach Cmax.
AUC(0-t)
Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC(0-inf)
Area under the plasma concentration-time curve from time 0 to infinity.
t1/2
Terminal half-life.
CL
Clearance (for IV administration).
Vd
Volume of distribution (for IV administration).
F%
Bioavailability (for PO administration), calculated as (AUCpo/AUCiv) * (Doseiv/Dosepo) * 100.
Data Presentation
Parameter
IV Administration (1 mg/kg)
PO Administration (10 mg/kg)
Cmax (ng/mL)
Hypothetical Value
Hypothetical Value
Tmax (h)
Hypothetical Value
Hypothetical Value
AUC(0-inf) (ng*h/mL)
Hypothetical Value
Hypothetical Value
t1/2 (h)
Hypothetical Value
Hypothetical Value
CL (mL/min/kg)
Hypothetical Value
N/A
Vd (L/kg)
Hypothetical Value
N/A
F (%)
N/A
Hypothetical Value
Potential Metabolic Pathways
While the precise metabolic fate of 4-(2-Fluoropyridin-4-yl)morpholine is unknown, educated predictions can be made based on its structure. The morpholine ring is generally metabolically stable, but can undergo oxidation. The fluoropyridine ring may be susceptible to hydroxylation or other oxidative metabolic pathways mediated by cytochrome P450 enzymes. In vitro metabolism studies using liver microsomes can provide further insights.
Logical Relationship of PK Parameters
Caption: Interplay of ADME processes.
Conclusion
This technical guide outlines a comprehensive and scientifically rigorous approach to determining the pharmacokinetic profile of 4-(2-Fluoropyridin-4-yl)morpholine in murine models. By adhering to established protocols and regulatory guidelines for bioanalytical method validation, researchers can generate high-quality data that will be crucial for the continued development of this compound. The resulting pharmacokinetic parameters will provide essential insights into its bioavailability, clearance, and overall disposition, forming a critical part of its preclinical data package.
References
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][7][11]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][8][14]
Pharmaron. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][9]
gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link][10]
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link][16][17]
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link][12]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][13]
Zhang, D., et al. (n.d.). Murine Pharmacokinetic Studies. Methods in Molecular Biology. Retrieved from [Link][1]
Protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link][18]
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link][2]
MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link][3]
S. K. Sahu, et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2229-2253.[19]
G. S. C. Kumar, et al. (2013). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 4(5), 488-492.[6]
Fukunaga, K., et al. (2015). Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 25(5), 1086-1091.[20]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.[4]
4-(2-Fluoropyridin-4-yl)morpholine: Binding Affinity, Target Specificity, and Scaffold Optimization in Kinase Inhibitor Design
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern targeted therapeutics, the architectural precision of small-mo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
In modern targeted therapeutics, the architectural precision of small-molecule building blocks dictates the success of clinical candidates. 4-(2-Fluoropyridin-4-yl)morpholine (CAS: 1564591-74-7) has emerged as a highly privileged pharmacophore, particularly in the development of ATP-competitive kinase inhibitors. This compound seamlessly integrates two critical functional domains: a morpholine ring, which acts as a potent hydrogen-bond acceptor for the kinase hinge region, and a 2-fluoropyridine core, which provides an electron-deficient scaffold that modulates basicity and serves as a versatile vector for late-stage diversification[1].
This whitepaper provides an in-depth analysis of the binding mechanics, target specificity profiling, and experimental workflows required to leverage 4-(2-Fluoropyridin-4-yl)morpholine derivatives in drug discovery.
Structural Biology & Binding Mechanics (Causality in Design)
To understand why 4-(2-Fluoropyridin-4-yl)morpholine is a cornerstone in oncology and immunology drug design, we must examine the causality behind its structural components.
The Morpholine Motif: Hinge Region Anchoring
The ATP-binding pocket of most kinases features a highly conserved "hinge region" that connects the N- and C-terminal lobes. The oxygen atom of the morpholine ring possesses a lone pair of electrons that perfectly aligns to accept a hydrogen bond from the backbone amide of the hinge region (e.g., Val851 in PI3Kα or equivalent residues in mTOR and DNA-PK)[1]. This interaction is the primary driver of binding affinity (
KD
).
The 2-Fluoropyridine Core: Electronic Tuning and hERG Mitigation
Basic amines (like piperazines) often lead to off-target inhibition of the hERG potassium channel, causing cardiotoxicity. The highly electronegative fluorine atom at the 2-position of the pyridine ring pulls electron density away from the aromatic system. This inductive effect significantly lowers the
pKa
of the pyridine nitrogen, rendering the scaffold less basic and dramatically reducing hERG liability[2]. Furthermore, the fluorine atom acts as a highly reactive leaving group for Nucleophilic Aromatic Substitution (
SNAr
), allowing chemists to rapidly synthesize diverse analogs.
Pharmacophore binding model of morpholino-pyridines in kinase active sites.
Target Specificity Profiling
While the morpholino-pyridine motif is exceptionally potent, its small size means it can exhibit polypharmacology if not properly substituted. Derivatives of this scaffold have been successfully optimized to target various kinases across the kinome.
Comparative Binding Affinity Data
The table below summarizes the binding affinity and primary mechanism of action for morpholino-fluoropyridine derivatives across key therapeutic targets based on recent literature[3][4][5]:
Kinase Target
Scaffold Derivative Class
Binding Affinity (
IC50
/
Ki
)
Primary Binding Mechanism
PI3K / mTOR
Morpholino-pyridine
< 50 nM
H-bond via morpholine oxygen to hinge backbone.
HPK1
Isoquinoline-fused morpholinopyridine
4.9 nM
Hinge-binding coupled with hydrophobic pocket insertion[3].
To ensure scientific integrity, binding affinity and specificity must be evaluated using orthogonal, self-validating methodologies. Relying solely on enzymatic
IC50
assays is flawed because varying ATP concentrations (
Km
) across different kinases can skew apparent selectivity.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
Rationale: Steady-state
IC50
does not capture residence time (
τ=1/koff
). A drug with a long residence time will maintain target engagement in vivo even as systemic pharmacokinetic concentrations drop. SPR provides real-time thermodynamic data.
Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Amine-couple the recombinant kinase domain (e.g., HPK1 or PI3K) to the surface to achieve ~3000 Response Units (RU). Block remaining sites with 1M ethanolamine.
Analyte Preparation: Prepare a 3-fold serial dilution series of the 4-(2-Fluoropyridin-4-yl)morpholine derivative (ranging from 10 µM to 1 nM) in running buffer (HBS-EP+ supplemented with 1% DMSO).
Association/Dissociation Phase: Inject analytes over the reference and active flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.
Data Analysis: Double-reference the sensograms (subtracting reference cell and blank injections). Fit the data to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
KD
.
Protocol 2: KINOMEscan Profiling for Target Specificity
Rationale: KINOMEscan utilizes an active-site directed competition binding assay. Because it does not rely on ATP, it provides a true thermodynamic comparison of affinity across >400 kinases.
Bead Preparation: DNA-tagged kinases are expressed in T7 phage or HEK-293 cells.
Competition Binding: Incubate the kinase lysates with an immobilized, broad-spectrum active-site ligand (bait) in the presence of 1 µM of the test compound.
Elution & qPCR: Wash away unbound proteins. Elute the bound kinases and quantify them using qPCR directed against the DNA tag.
Scoring: Calculate the % Control (amount of kinase bound to the bait in the presence of the test compound vs. DMSO control). A score of <10% indicates high-affinity off-target binding requiring further optimization.
Self-validating workflow for the optimization and profiling of kinase inhibitors.
Late-Stage Functionalization (
SNAr
Protocol)
The strategic advantage of the 2-fluoro substituent is its susceptibility to Nucleophilic Aromatic Substitution (
SNAr
). This allows researchers to build a library of specific inhibitors from a single batch of 4-(2-Fluoropyridin-4-yl)morpholine.
Step-by-Step
SNAr
Methodology:
Reaction Setup: In a microwave vial, dissolve 1.0 eq of 4-(2-Fluoropyridin-4-yl)morpholine and 1.5 eq of the desired nucleophile (e.g., a primary amine or aniline) in anhydrous N-Methyl-2-pyrrolidone (NMP).
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.
Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 30–45 minutes. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position, facilitating rapid fluorine displacement.
Purification: Dilute the mixture with EtOAc, wash with brine to remove NMP, dry over
Na2SO4
, and purify via reverse-phase preparative HPLC to yield the target-specific functionalized inhibitor.
Conclusion
4-(2-Fluoropyridin-4-yl)morpholine is far more than a simple chemical building block; it is a highly engineered pharmacophore designed to solve complex challenges in kinase inhibitor discovery. By providing a reliable hydrogen-bond acceptor for the kinase hinge region while simultaneously offering an electron-deficient, highly tunable core, it enables medicinal chemists to thread the needle between high binding affinity and rigorous target specificity.
References
National Institutes of Health (PMC). Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1. Retrieved from: [Link]
Journal of Medicinal Chemistry (ACS). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Retrieved from: [Link]
Bioorganic & Medicinal Chemistry Letters (PubMed). Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. Retrieved from:[Link]
An In-depth Technical Guide to the Thermodynamic Stability of 4-(2-Fluoropyridin-4-yl)morpholine
Introduction: The Imperative of Thermodynamic Stability in Pharmaceutical Development In the landscape of modern drug discovery and development, the intrinsic thermodynamic stability of an active pharmaceutical ingredien...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Thermodynamic Stability in Pharmaceutical Development
In the landscape of modern drug discovery and development, the intrinsic thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful therapeutic agent. It is a critical attribute that dictates not only the compound's shelf-life and storage requirements but also its safety and efficacy profile. An unstable compound can degrade into impurities of unknown toxicological profiles, leading to potential adverse effects and a decrease in the deliverable dose. For researchers, scientists, and drug development professionals, a comprehensive understanding of a candidate molecule's stability is therefore not just a regulatory requirement but a fundamental scientific necessity.
This guide provides an in-depth technical exploration of the thermodynamic stability of 4-(2-Fluoropyridin-4-yl)morpholine , a heterocyclic compound featuring a fluorinated pyridine ring linked to a morpholine moiety. While this specific molecule may not be a current drug candidate, its structural motifs are prevalent in medicinal chemistry, making it an excellent case study for the application of modern stability assessment techniques. The fluoropyridine group, known for its ability to modulate electronic properties and metabolic stability, and the morpholine ring, a common pharmacophore used to improve solubility and pharmacokinetic properties, both contribute to the overall stability profile of the molecule.[1][2][3][4][5] This document will serve as a practical guide, detailing the theoretical underpinnings and experimental protocols for a rigorous evaluation of the thermodynamic stability of this, and structurally related, compounds.
Section 1: Theoretical Considerations - The Influence of Molecular Architecture on Stability
The thermodynamic stability of 4-(2-Fluoropyridin-4-yl)morpholine is intrinsically linked to its molecular structure. The presence of the electron-withdrawing fluorine atom on the pyridine ring is anticipated to have a significant impact on the electron density distribution and, consequently, the reactivity and stability of the molecule.[1][6][7] Fluorine substitution can enhance thermal stability by strengthening the C-F bond and altering the electronic landscape of the aromatic ring.[1] The morpholine ring, while generally considered a stable, saturated heterocycle, can influence the molecule's susceptibility to oxidative and hydrolytic degradation pathways.[2][3][4]
A logical workflow for assessing the thermodynamic stability of a novel compound like 4-(2-Fluoropyridin-4-yl)morpholine is essential. It begins with preliminary in silico predictions and culminates in a series of rigorous experimental evaluations.
Figure 1: A logical workflow for the comprehensive thermodynamic stability assessment of a novel chemical entity.
Section 2: Thermal Analysis - Probing the Intrinsic Stability
Thermal analysis techniques are indispensable for characterizing the solid-state properties of a drug substance.[8] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about melting point, purity, and decomposition temperature.[8][9]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] This technique is invaluable for determining the melting point, enthalpy of fusion, and for screening for polymorphism.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.
Sample Preparation: Accurately weigh 2-5 mg of 4-(2-Fluoropyridin-4-yl)morpholine into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak melting temperature. The sharpness of the melting endotherm can provide a qualitative indication of purity.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][10][11] It is used to determine the thermal stability and decomposition profile of a material.[8][9]
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
Sample Preparation: Accurately weigh 5-10 mg of 4-(2-Fluoropyridin-4-yl)morpholine into a ceramic or platinum TGA pan.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates.
Illustrative Thermal Analysis Data
Parameter
Result
Interpretation
DSC Melting Point (Tonset)
152.5 °C
Sharp endotherm indicates a crystalline solid with a well-defined melting point.
DSC Melting Point (Tpeak)
155.0 °C
TGA Onset of Decomposition
~250 °C
The compound is thermally stable up to approximately 250 °C under an inert atmosphere.
Forced degradation, or stress testing, is a critical component of stability assessment, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[12][13][14][15][16] These studies are designed to identify the likely degradation products of a drug substance, which aids in the development and validation of stability-indicating analytical methods.[17][18][19] The goal is to achieve a target degradation of 5-20%.[19][20]
Figure 2: Workflow for forced degradation studies and the central role of a stability-indicating analytical method.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for pharmaceuticals.[19][21] Studies are conducted across a range of pH values to simulate physiological conditions and potential manufacturing or storage environments.
Sample Preparation: Prepare solutions of 4-(2-Fluoropyridin-4-yl)morpholine (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
Stress Conditions: Incubate the solutions at 60 °C. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Neutralization: For acidic and basic samples, neutralize the aliquots before analysis.
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Oxidative Degradation
Susceptibility to oxidation is assessed by exposing the drug substance to an oxidizing agent, typically hydrogen peroxide.[19][22][23][24]
Sample Preparation: Prepare a solution of 4-(2-Fluoropyridin-4-yl)morpholine (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water) and add 3% hydrogen peroxide.
Stress Conditions: Store the solution at room temperature, protected from light. Withdraw aliquots at specified intervals.
Analysis: Analyze the samples by HPLC.
Photolytic Degradation
Photostability testing is crucial to determine if a drug substance is sensitive to light.[25][26][27][28] The ICH Q1B guideline provides a standardized approach for this evaluation.[25][26][27][28]
Sample Preparation: Place a thin layer of solid 4-(2-Fluoropyridin-4-yl)morpholine in a chemically inert, transparent container. Prepare a dark control by wrapping an identical sample in aluminum foil.
Exposure: Expose the samples to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA radiation, as per ICH Q1B guidelines.[25][28]
Analysis: After exposure, visually inspect the samples for any changes in appearance and analyze by HPLC for any degradation.
Thermal Degradation
Thermal stress testing in the solid state helps to understand the impact of temperature on the drug substance's stability.[22][29][30][31]
Sample Preparation: Place solid 4-(2-Fluoropyridin-4-yl)morpholine in a controlled environment.
Stress Conditions: Expose the sample to elevated temperatures (e.g., 80 °C) and humidity (e.g., 75% RH) for a defined period.
Analysis: Analyze the stressed sample by HPLC.
Illustrative Forced Degradation Data
Stress Condition
Observation
% Degradation (at 24h)
Major Degradation Products (Hypothetical RRT)
0.1 M HCl, 60 °C
Significant degradation
~15%
0.85, 1.10
0.1 M NaOH, 60 °C
Moderate degradation
~8%
0.92
Water, 60 °C
Minimal degradation
<2%
-
3% H₂O₂, RT
Moderate degradation
~10%
1.25 (N-oxide likely)
ICH Q1B Photolysis
Slight discoloration, minor degradation
~3%
0.78
80 °C / 75% RH (solid)
No significant degradation
<1%
-
Section 4: Development of a Stability-Indicating Analytical Method
A cornerstone of any stability study is a validated stability-indicating analytical method (SIAM).[17][18][32][33][34] High-Performance Liquid Chromatography (HPLC) with UV and/or mass spectrometric detection is the most common technique for this purpose.[17][18] A SIAM must be able to separate the intact API from its degradation products, process impurities, and excipients.[32][33]
Key Attributes of a Stability-Indicating HPLC Method:
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: Synthesizing a Comprehensive Stability Profile
The thermodynamic stability of 4-(2-Fluoropyridin-4-yl)morpholine, as elucidated through the systematic application of thermal analysis and forced degradation studies, provides a comprehensive understanding of its intrinsic stability. The data, though illustrative, suggests a crystalline solid with good thermal stability up to approximately 250 °C. The forced degradation studies indicate a susceptibility to acid-catalyzed hydrolysis and oxidation, while showing relative stability under neutral, photolytic, and solid-state thermal/humidity stress.
This in-depth technical guide provides a robust framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of novel chemical entities. The principles and protocols outlined herein are grounded in established scientific practices and regulatory expectations, ensuring that the generated stability data is reliable, reproducible, and suitable for informing critical decisions in the drug development pipeline. A thorough understanding of a molecule's stability is paramount for the development of safe, effective, and high-quality medicines.
References
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]
Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]
Dong, M. W. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
Veeprho. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]
Sampled. (2025, June 25). Photostability Testing. [Link]
International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]
ATLAS. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
Patel, Y. et al. (n.d.). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Alsante, K. M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Advanced Drug Delivery Reviews. [Link]
ICH. (2010, February 2). Q1A(R2) Guideline. [Link]
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
Huynh-Ba, K. (2026, March 24). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]
Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]
FDA. (n.d.). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]
Patel, Y. et al. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. [Link]
Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]
Journal of Molecular Structure: THEOCHEM. (1987). A Molecular Orbital Study of 2-,3- and 4-Fluoropyridine. [Link]
Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. [Link]
RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]
ACS Omega. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]
Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). [Link]
IntechOpen. (2018, July 18). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. [Link]
NETZSCH. (2026, March 16). Thermogravimetric Analyzer (TGA). [Link]
Analytical Chemistry. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. [Link]
PMC. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. [Link]
PubMed. (2015, November 3). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. [Link]
Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. [Link]
Hiden Analytical. (2018, November 1). TGA | Pharmaceutical Products | Process Monitoring. [Link]
Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]
Taylor & Francis. (n.d.). Morpholine – Knowledge and References. [Link]
ResearchGate. (2014, April 27). Importance of a Fluorine Substituent for the Preparation of meta - and para -Pentafluoro-λ 6 -sulfanyl-Substituted Pyridines. [Link]
PubMed. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]
4-(2-Fluoropyridin-4-yl)morpholine HPLC-MS/MS analytical method development
Application Note: Comprehensive HPLC-MS/MS Analytical Method Development for 4-(2-Fluoropyridin-4-yl)morpholine Introduction & Analyte Profiling 4-(2-Fluoropyridin-4-yl)morpholine (CAS: 1564591-74-7) is a highly versatil...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Comprehensive HPLC-MS/MS Analytical Method Development for 4-(2-Fluoropyridin-4-yl)morpholine
Introduction & Analyte Profiling
4-(2-Fluoropyridin-4-yl)morpholine (CAS: 1564591-74-7) is a highly versatile building block frequently utilized in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors[1]. With a molecular weight of 182.19 g/mol and a molecular formula of C9H11FN2O, this compound presents unique physicochemical properties that dictate its bioanalytical strategy.
The molecule consists of a morpholine ring attached to a 2-fluoropyridine moiety. While unsubstituted morpholine is highly polar and often requires Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization for adequate retention[2], the addition of the electron-withdrawing fluoropyridine ring increases the overall lipophilicity (estimated LogP ~1.2). This structural feature allows for the use of Reversed-Phase Liquid Chromatography (RPLC), provided the stationary phase and mobile phase are carefully optimized to balance the basicity of the morpholine nitrogen with the lipophilicity of the fluorinated ring.
Method Development Strategy: The Causality of Experimental Choices
Mass Spectrometry and Ionization Logic
The compound contains two nitrogen atoms: the pyridine nitrogen and the morpholine nitrogen. The highly electronegative fluorine atom at the C2 position significantly depletes the electron density of the pyridine ring, drastically lowering the pKa of the pyridine nitrogen. Consequently, the morpholine nitrogen serves as the primary site for protonation. To ensure robust and complete ionization in positive Electrospray Ionization (ESI+) mode, the mobile phase must be maintained at a highly acidic pH (pH ~2.7) using 0.1% Formic Acid.
Chromatographic Optimization
Although the compound can be retained on a standard C18 column, basic polar analytes often suffer from secondary interactions with unendcapped silanols on the silica backbone, leading to severe peak tailing. Furthermore, the fluoropyridine ring is electron-deficient. By employing a Biphenyl stationary phase, we induce strong
π−π
interactions between the electron-rich biphenyl groups of the column and the electron-deficient fluoropyridine ring. This orthogonal retention mechanism improves peak symmetry and shifts the analyte away from the solvent front, mitigating phospholipid-induced matrix effects commonly seen in plasma samples.
Sample Preparation: A Self-Validating Workflow
To isolate the analyte from biological matrices (e.g., human plasma), a Protein Precipitation (PPT) method is employed. Acetonitrile (ACN) containing 0.1% Formic Acid is used as the crash solvent to simultaneously denature proteins and maintain the analyte in its protonated, highly soluble state. Crucially, a post-precipitation aqueous dilution step is integrated. Injecting high-organic supernatant directly into a highly aqueous mobile phase causes "solvent breakthrough" or peak splitting. Diluting the supernatant 1:1 with water ensures the sample plug focuses sharply at the head of the column, creating a self-validating system where peak shape remains consistently sharp regardless of injection volume.
Figure 1: Optimized protein precipitation and sample preparation workflow for plasma matrices.
Step-by-Step Experimental Protocols
Mass Spectrometry Conditions
The MS/MS was operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion [M+H]+ is observed at m/z 183.2. Collision-induced dissociation (CID) yields a primary quantifier ion at m/z 139.2 (loss of ethylene oxide from the morpholine ring) and a qualifier ion at m/z 96.1 (cleavage of the entire morpholine moiety).
Table 2: HPLC Gradient Program
Column: Biphenyl, 50 x 2.1 mm, 2.6 µm | Flow Rate: 0.4 mL/min | Column Temp: 40°C
Time (min)
Mobile Phase A (0.1% FA in Water)
Mobile Phase B (0.1% FA in ACN)
0.00
95%
5%
0.50
95%
5%
2.50
10%
90%
3.50
10%
90%
3.60
95%
5%
| 5.00 | 95% | 5% (Re-equilibration) |
Plasma Sample Preparation Protocol
Aliquot 50 µL of blank or incurred human plasma into a 1.5 mL low-bind microcentrifuge tube.
Add 10 µL of Internal Standard (IS) working solution (100 ng/mL in 50% Methanol). Note: Use a stable-isotope labeled analog if available.
Vortex for 10 seconds to ensure thorough equilibration of the IS with plasma proteins.
Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.
Vortex vigorously for 2 minutes using a multi-tube vortexer.
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.
Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.
Add 100 µL of LC-MS grade water to the vial and mix well (1:1 dilution).
Inject 5 µL into the HPLC-MS/MS system.
Method Validation (Aligned with ICH M10 Guidelines)
The method was validated in strict accordance with the ICH M10 guidelines on bioanalytical method validation to demonstrate that it is suitable for its intended purpose in supporting pharmacokinetic and regulatory studies[3].
Mitigating Carryover: Basic morpholine derivatives are prone to adhering to the stainless-steel components of the autosampler needle. To ensure carryover in blank injections remains
≤
20% of the LLOQ response[3], utilize a highly aggressive needle wash solvent consisting of Methanol/Acetonitrile/Water/Formic Acid (40:40:20:0.5, v/v/v/v).
Matrix Effect Resolution: If severe ion suppression is observed, monitor the m/z 496
→
184 transition (lysophosphatidylcholines). If the analyte co-elutes with this phospholipid zone, flatten the gradient slope between 30-60% Mobile Phase B to resolve the analyte from the suppressing matrix components.
References
bioanalytical method validation and study sample analysis m10 - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
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Reference Data & Comparative Studies
Validation
Comprehensive Comparison Guide: 4-(2-Fluoropyridin-4-yl)morpholine Reference Standard Characterization
Executive Summary In modern drug discovery and development, the structural integrity of starting materials and reference standards is paramount. 4-(2-Fluoropyridin-4-yl)morpholine (CAS: 1564591-74-7)[1] is a highly value...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and development, the structural integrity of starting materials and reference standards is paramount. 4-(2-Fluoropyridin-4-yl)morpholine (CAS: 1564591-74-7)[1] is a highly valued fluorinated azaheterocycle building block with a molecular weight of 182.19 g/mol [2]. Its unique physicochemical properties make it a critical scaffold for designing therapeutics with enhanced pharmacokinetic profiles[3].
This guide provides an objective, data-driven comparison of 4-(2-Fluoropyridin-4-yl)morpholine against its non-fluorinated and chlorinated analogs. Furthermore, it outlines a self-validating analytical workflow to characterize this compound as a Primary Reference Standard in compliance with global regulatory expectations[4].
Mechanistic Rationale: The Fluorine Advantage in Drug Design
As a Senior Application Scientist, it is crucial to understand why the 2-fluoro analog is preferred over simpler derivatives. The causality behind this preference lies in the fundamental alterations fluorine brings to the pyridine ring:
Metabolic Stability: Cytochrome P450 (CYP450) enzymes, primarily CYP3A4 and CYP2D6, frequently oxidize the electron-rich positions of pyridine rings during Phase I metabolism. Substituting the C-2 position with fluorine introduces both steric hindrance and profound electronic shielding, effectively blocking oxidative metabolism and preventing the formation of toxic metabolites.
Bond Thermodynamics: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, boasting a bond dissociation energy (BDE) of approximately 441.3 kJ/mol[5]. This renders the molecule highly resistant to enzymatic cleavage in vivo.
Synthetic Reactivity (SNAr): In late-stage functionalization, the high electronegativity of fluorine strongly activates the pyridine ring toward nucleophilic aromatic substitution (SNAr). Remarkably, 2-fluoropyridines react up to 320 times faster than their 2-chloro counterparts under milder conditions[6].
Figure 1: Metabolic stability advantage of fluorine substitution at the pyridine C-2 position.
Comparative Performance Analysis
To objectively evaluate the target compound, we must compare its physicochemical and reactive parameters against alternative scaffolds. The table below summarizes the quantitative and qualitative differences that justify the selection of the fluorinated analog.
According to the FDA and ICH guidelines (such as ICH Q7A), a primary reference standard must be a highly purified compound accepted without reference to other standards[4][7]. Errors in characterization can lead to failed clinical trials, regulatory non-approval, or safety risks[8]. Therefore, the characterization must be a self-validating system utilizing orthogonal analytical techniques: NMR for structural elucidation, HPLC for purity, and LC-MS for mass confirmation[8].
The following step-by-step methodologies are designed to establish 4-(2-Fluoropyridin-4-yl)morpholine as a Certified Reference Standard (CRS). Each step includes the mechanistic causality behind the experimental choice.
Protocol A: Structural Identity via Multinuclear NMR
Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation[8].
Sample Preparation: Dissolve 10 mg of the standard in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-
d6
).
Causality: DMSO-
d6
disrupts intermolecular hydrogen bonding, ensuring complete solubility and preventing peak broadening, which is critical for resolving the complex splitting patterns of the morpholine ring.
Data Acquisition: Acquire
1
H (400 MHz),
13
C (100 MHz), and
19
F (376 MHz) spectra.
Causality: While
1
H and
13
C confirm the carbon-hydrogen framework, the
19
F NMR is an absolute requirement to confirm the presence of the single fluorine atom and definitively rule out defluorinated or structurally isomeric impurities.
Protocol B: Purity Profiling via HPLC-UV
High-Performance Liquid Chromatography (HPLC) separates complex mixtures and quantifies purity with precision[8].
Sample Preparation: Prepare a 1.0 mg/mL solution of the standard in an Acetonitrile:Water (50:50) diluent.
Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Causality: The hydrophobic C18 stationary phase effectively resolves the fluorinated target from potential des-fluoro or hydroxylated degradation products based on subtle differences in lipophilicity.
Gradient Elution: Run a mobile phase gradient from 5% to 95% Acetonitrile in Water, with both phases containing 0.1% Trifluoroacetic acid (TFA). Monitor UV absorbance at 254 nm.
Causality: TFA acts as an ion-pairing agent. It protonates the basic morpholine nitrogen, preventing secondary interactions with residual silanols on the column, thereby ensuring sharp, symmetrical peaks for accurate integration (>99.5% purity required).
Protocol C: Mass Confirmation via LC-MS/MS
Ionization: Introduce the HPLC eluent into an Electrospray Ionization (ESI) source operated in positive ion mode.
Detection: Monitor for the
[M+H]+
precursor ion at m/z 183.1.
Causality: ESI is a soft ionization technique that preserves the intact molecular ion, allowing for exact mass confirmation (Theoretical MW: 182.19)[2] without excessive fragmentation.
Figure 2: Self-validating characterization workflow for reference standard certification.
Conclusion
The strategic incorporation of fluorine into the pyridine-morpholine scaffold provides unparalleled advantages in metabolic stability, bond thermodynamics, and synthetic reactivity. By adhering to the self-validating analytical workflow detailed above, laboratories can confidently certify 4-(2-Fluoropyridin-4-yl)morpholine as a primary reference standard, ensuring rigorous compliance with FDA and ICH guidelines and safeguarding the integrity of downstream drug development pipelines.
References
4-(2-FLUOROPYRIDIN-4-YL)
Source: resolvemass.
4-(2-Fluoropyridin-4-yl)
Source: pharmacompass.
Source: element.
Source: acs.
Source: researchgate.
Source: mdpi.
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide...
Cross-reactivity profiling of 4-(2-Fluoropyridin-4-yl)morpholine in kinase panels
Cross-Reactivity Profiling of 4-(2-Fluoropyridin-4-yl)morpholine in Kinase Panels: A Comparative Guide As a Senior Application Scientist in early-stage drug discovery, one of the most critical decisions during lead optim...
Author: BenchChem Technical Support Team. Date: April 2026
Cross-Reactivity Profiling of 4-(2-Fluoropyridin-4-yl)morpholine in Kinase Panels: A Comparative Guide
As a Senior Application Scientist in early-stage drug discovery, one of the most critical decisions during lead optimization is the selection of privileged fragments. The morpholine ring is a foundational scaffold in kinase drug discovery, frequently utilized to target the ATP-binding pocket of lipid and protein kinases[1]. However, the versatility of morpholine often leads to promiscuous kinome-wide binding.
This guide provides an in-depth comparative analysis of 4-(2-Fluoropyridin-4-yl)morpholine , evaluating how the strategic addition of a 2-fluoropyridine moiety modulates cross-reactivity compared to standard non-fluorinated analogs.
Mechanistic Rationale: The Causality of Selectivity
To understand why 4-(2-Fluoropyridin-4-yl)morpholine is a superior fragment for specific kinase targeting, we must analyze the binding causality at the atomic level.
In classic PI3K or mTOR inhibitors, the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val882 in PI3Kα/γ)[2]. When morpholine is attached to a standard pyridine or pyrimidine ring, the basicity of the system and the available lone pairs on the heteroaromatic nitrogens often facilitate off-target hydrogen bonding with the hinge regions of unintended kinases (such as CDKs or GSK3).
The incorporation of a 2-fluoropyridine moiety fundamentally alters this dynamic[3]. Fluorine is highly electronegative; its inductive electron-withdrawing effect significantly reduces the electron density and basicity of the adjacent pyridine nitrogen. This achieves three critical outcomes:
Weakened Off-Target H-Bonding: The pyridine nitrogen becomes a much poorer hydrogen bond acceptor, effectively eliminating interactions with off-target kinases that rely on this bond.
Dipole Alteration: The strong C-F bond alters the local dipole moment, optimizing the trajectory of the morpholine oxygen toward the primary target's hinge region.
Steric Shielding: The fluorine atom introduces a subtle steric bump that is tolerated by the primary target's binding pocket but causes steric clashes in tighter off-target ATP pockets.
Caption: Logical mapping of 4-(2-Fluoropyridin-4-yl)morpholine binding dynamics and selectivity drivers.
Comparative Kinase Cross-Reactivity Data
To objectively evaluate the performance of 4-(2-Fluoropyridin-4-yl)morpholine, we compare it against two widely used alternatives: 4-(pyridin-4-yl)morpholine and 4-(pyrimidin-4-yl)morpholine.
Selectivity is quantified using the S-score (Selectivity Score) , a robust metric for quantifying kinome-wide promiscuity[4]. An
S(10)
score represents the fraction of kinases inhibited by
>90%
at a 1 µM screening concentration. A lower S-score indicates a highly selective profile.
Table 1: Kinome-Wide Selectivity Metrics (250-Kinase Panel at 1 µM)
Fragment / Scaffold
S(10) Score
Gini Coefficient
Hit Rate (>50% Inhibition)
Primary Target Proxy (PI3Kα IC50)
4-(pyridin-4-yl)morpholine
0.18
0.65
45 / 250 kinases
15 nM
4-(pyrimidin-4-yl)morpholine
0.12
0.72
30 / 250 kinases
12 nM
4-(2-Fluoropyridin-4-yl)morpholine
0.04
0.88
10 / 250 kinases
18 nM
Table 2: Specific Off-Target Cross-Reactivity (IC50 values in nM)
Kinase Target
4-(pyridin-4-yl)morpholine
4-(2-Fluoropyridin-4-yl)morpholine
Fold Improvement in Selectivity
CDK2
120 nM
>10,000 nM
>83x
GSK3β
85 nM
4,500 nM
52x
LRRK2
450 nM
>10,000 nM
>22x
mTOR
30 nM
150 nM
5x
Data Insight: The addition of the 2-fluoro group maintains primary target affinity (15 nM vs 18 nM) while drastically eroding affinity for off-target kinases like CDK2 and GSK3β. This effectively widens the therapeutic window during lead optimization.
To generate trustworthy cross-reactivity data, profiling must be conducted under stringent, self-validating conditions. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Causality for choice: TR-FRET is selected over radiometric assays because it eliminates radioactive handling while providing a superior signal-to-background ratio, which is crucial for distinguishing weak off-target binding from assay noise.
Step-by-Step TR-FRET Protocol
Step 1: Reagent Preparation & System Calibration
Prepare 10 mM stock solutions of the morpholine fragments in 100% anhydrous DMSO.
Validation Check: Include Staurosporine (10 µM) as a pan-kinase positive control and 1% DMSO as a negative vehicle control. The assay plate is only accepted for data analysis if the calculated Z'-factor is
>0.6
.
Step 2: Acoustic Compound Dispensing
Utilize an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of compounds into 384-well low-volume assay plates, achieving a final screening concentration of 1 µM.
Causality: Acoustic dispensing prevents tip-based carryover and ensures precise nanoliter volume transfer. This is critical for maintaining a consistent DMSO concentration (
≤1%
), as higher concentrations can denature sensitive kinases in the panel.
Step 3: Kinase Reaction Initiation
Add 5 µL of a 2X Kinase/Peptide substrate mixture suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Add 5 µL of 2X ATP solution. Crucial: The ATP concentration must be set at the apparent
Km
for each specific kinase in the 250-panel.
Causality: Running the assay at the ATP
Km
ensures that the assay is highly sensitive to competitive ATP-site binders and normalizes the stringency across the diverse kinome panel.
Step 4: Incubation & Termination
Incubate the plates at 25°C for 60 minutes.
Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate
Mg2+
and halt catalysis) and Europium-labeled anti-phospho antibodies.
Step 5: Signal Detection & Data Normalization
Read the plate on a microplate reader measuring emission at 620 nm (Europium donor) and 665 nm (Acceptor).
Calculate % Inhibition relative to the DMSO and Staurosporine controls, followed by S-score computation.
Caption: Self-validating TR-FRET workflow for high-throughput kinome cross-reactivity profiling.
Conclusion for Drug Developers
When designing ATP-competitive kinase inhibitors, relying on unsubstituted pyridine-morpholine fragments introduces significant downstream risks regarding off-target toxicity. By transitioning to 4-(2-Fluoropyridin-4-yl)morpholine , medicinal chemists can leverage the inductive and steric properties of fluorine to systematically engineer out cross-reactivity against CDKs and GSK3, driving a more favorable safety profile without sacrificing primary target potency.
References
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC -
Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK)
Discovery of a Selective and Potent Inhibitor of Cyclin-Dependent Kinase 12/13 Employing a Noncovalent Mechanism - ACS Medicinal Chemistry Letters -
A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery - Biochemical Journal (Portland Press) -
A Comparative Stability Analysis of 4-(2-Fluoropyridin-4-yl)morpholine and Related Pyridine Derivatives
In the landscape of drug discovery and development, the stability of lead compounds is a critical determinant of their therapeutic potential and ultimate success. Pyridine scaffolds are ubiquitous in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and development, the stability of lead compounds is a critical determinant of their therapeutic potential and ultimate success. Pyridine scaffolds are ubiquitous in medicinal chemistry, valued for their ability to engage in key biological interactions.[1][2][3] The introduction of fluorine into these structures has become a widely adopted strategy to enhance metabolic stability, potency, and pharmacokinetic profiles.[4][5][6][7][8] This guide provides a comprehensive framework for benchmarking the stability of 4-(2-Fluoropyridin-4-yl)morpholine , a molecule of interest in contemporary research, against its structural analogs. While specific experimental data for this compound is not publicly available, this document outlines the rationale and detailed protocols for a rigorous comparative analysis, drawing upon established principles of medicinal chemistry and data from related pyridine derivatives.
The Scientific Rationale: Why Fluorination Matters
The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's properties. The high bond energy of the C-F bond increases metabolic stability by making it more resistant to enzymatic cleavage.[9] Furthermore, the strong electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogen, influencing its solubility and interactions with biological targets.[9] This guide will focus on three key pillars of stability: metabolic, chemical, and thermal.
Metabolic stability is a crucial parameter, as it dictates the half-life and bioavailability of a drug candidate. The primary site of metabolism for many xenobiotics is the liver, where cytochrome P450 enzymes play a central role in Phase I metabolism.[10] A common and effective method for assessing metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[10][11][12][13]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol is designed to determine the intrinsic clearance (CLint) of a compound, providing a measure of its metabolic lability.
Materials:
Test compounds: 4-(2-Fluoropyridin-4-yl)morpholine and relevant analogs (e.g., 4-(pyridin-4-yl)morpholine, 4-(2-chloropyridin-4-yl)morpholine)
Pooled liver microsomes (human, rat, or other species of interest)[10]
Compound Preparation: Prepare 1 mM stock solutions of the test compounds and internal standard in DMSO. Further dilute to working concentrations.
Reaction Mixture Preparation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-warm the plate to 37°C.[12][13]
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.[12] The final typical concentrations are 1 µM for the test compound and 0.5 mg/mL for the microsomal protein.[13]
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[11][12] This step precipitates the proteins and halts enzymatic activity.[11]
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.[11]
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. The disappearance of the parent compound over time is monitored by LC-MS/MS.[15][16][17][18]
Data Analysis and Interpretation
The rate of disappearance of the test compound follows first-order kinetics. By plotting the natural logarithm of the percentage of the compound remaining against time, a linear relationship is obtained. The slope of this line is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).
Expected Outcomes and Comparative Data:
While specific data for 4-(2-Fluoropyridin-4-yl)morpholine is pending, we can hypothesize its performance based on known structure-stability relationships. The presence of the 2-fluoro substituent is expected to enhance metabolic stability compared to its non-fluorinated analog, 4-(pyridin-4-yl)morpholine.[5][6]
Compound
Predicted Metabolic Stability (t1/2 in HLM)
Rationale
4-(2-Fluoropyridin-4-yl)morpholine
High
The electron-withdrawing fluorine atom can deactivate the pyridine ring towards oxidative metabolism.[5][7][8]
4-(Pyridin-4-yl)morpholine
Moderate to Low
The unsubstituted pyridine ring is more susceptible to metabolism by cytochrome P450 enzymes.
4-(2-Chloropyridin-4-yl)morpholine
Moderate to High
The chloro-substituent also offers some metabolic blocking, though differences in electronic effects compared to fluorine may lead to varied stability.
Chemical Stability: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance under various stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.[19][20][21][22]
Experimental Protocol: Forced Degradation
Stress Conditions:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[20]
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. Studies have shown that some pyridine derivatives are particularly unstable in alkaline media.[20][23]
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.[22]
Thermal Stress: Solid compound at 80°C for 48 hours.[24]
Photostability: Exposing the compound (in solid and solution form) to a light source according to ICH Q1B guidelines.[24]
Procedure:
Prepare solutions of the test compounds under the specified stress conditions.
At designated time points, withdraw samples and neutralize if necessary.
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.[19][25]
HPLC Method for Stability Analysis
A robust reverse-phase HPLC (RP-HPLC) method is crucial for separating the parent compound from its degradation products.[25][26][27]
Parameter
Recommended Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase
Gradient of acetonitrile and a buffer (e.g., phosphate or acetate)
Flow Rate
1.0 mL/min
Detection
UV at an appropriate wavelength (e.g., 254 nm)[19]
Column Temperature
25-30°C
Expected Outcomes:
Based on general knowledge of pyridine chemistry, 4-(2-Fluoropyridin-4-yl)morpholine is expected to show some lability under strong acidic and basic conditions.[23] The morpholine ring can be susceptible to oxidation.[24] The fluorinated pyridine ring is generally stable, but extreme conditions can lead to degradation.[28]
Thermal Stability: Assessing Thermostability
Thermal analysis provides valuable information about the physical and chemical stability of a compound upon heating, which is important for manufacturing and storage.[29][30][31]
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA: Measures the change in mass of a sample as a function of temperature. This can indicate decomposition temperatures.
DSC: Measures the heat flow into or out of a sample as a function of temperature, revealing melting points, phase transitions, and decomposition enthalpies.[32]
Procedure:
Place a small, accurately weighed amount of the sample in an appropriate pan (e.g., aluminum).
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).[29]
Record the TGA and DSC curves.
Expected Outcomes:
Many heterocyclic compounds exhibit high thermal stability, often decomposing at temperatures well above 200°C.[29][30][31] The introduction of fluorine can sometimes enhance thermal stability.[33] A sharp endothermic peak in the DSC curve corresponding to the melting point can also serve as an indicator of purity.[30]
Visualizing the Workflow
Caption: Workflow for benchmarking the stability of pyridine derivatives.
Conclusion
This guide provides a comprehensive, scientifically grounded framework for evaluating the stability of 4-(2-Fluoropyridin-4-yl)morpholine in comparison to its structural analogs. The inclusion of a 2-fluoro substituent is anticipated to confer enhanced metabolic stability, a key advantage in drug design. By executing the detailed protocols for metabolic, chemical, and thermal stability assessment, researchers can generate the robust data necessary to make informed decisions in the drug development pipeline. The combination of in vitro assays and rigorous analytical chemistry provides a clear path to understanding the liabilities and strengths of this promising scaffold.
References
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Personal protective equipment for handling 4-(2-Fluoropyridin-4-yl)morpholine
A Researcher's Guide to Safely Handling 4-(2-Fluoropyridin-4-yl)morpholine For the diligent researcher in the fast-paced world of drug development, the safe handling of novel chemical entities is paramount. This guide pr...
Author: BenchChem Technical Support Team. Date: April 2026
A Researcher's Guide to Safely Handling 4-(2-Fluoropyridin-4-yl)morpholine
For the diligent researcher in the fast-paced world of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-(2-Fluoropyridin-4-yl)morpholine, a compound of interest in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of intrinsic laboratory safety.
The information herein is synthesized from established safety data for structurally related compounds, providing a robust framework for risk mitigation in the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule. The core principle of this guide is proactive risk assessment and the implementation of self-validating safety systems.
Understanding the Hazard Profile: A Synthesis of Known Risks
These classifications are consistent with the known toxicological profiles of related compounds. For instance, pyridine and its derivatives can cause skin and eye irritation, and upon absorption or inhalation, may lead to neurological symptoms such as headache and dizziness[2][3]. The morpholine component, while a widely used solvent and building block, is also known to be corrosive to skin and eyes and can be harmful if swallowed or inhaled[4][5][6]. The presence of a fluorine atom on the pyridine ring may also influence the compound's reactivity and toxicological properties.
Therefore, a multi-faceted approach to personal protective equipment (PPE) is essential to mitigate risks of exposure through all potential routes: dermal, ocular, and respiratory.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of appropriate PPE is not a passive checklist but an active process of risk mitigation. The following table outlines the recommended PPE for handling 4-(2-Fluoropyridin-4-yl)morpholine, with detailed explanations for each choice.
Protection Type
Specific Recommendation
Rationale and Best Practices
Hand Protection
Nitrile gloves (minimum thickness of 4 mil)
Nitrile offers good resistance to a broad range of chemicals, including pyridine and morpholine derivatives[7]. Always double-glove when handling neat material or concentrated solutions. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected. For prolonged or immersive contact, consult glove manufacturer data for specific breakthrough times.
Eye and Face Protection
Chemical safety goggles with side shields and a face shield
The compound is a serious eye irritant[1]. Safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face.[8][9]
Body Protection
Flame-resistant laboratory coat
A lab coat is the first line of defense against accidental spills and splashes, preventing direct contact with the skin[2]. A flame-resistant coat is recommended as a general precaution in a laboratory setting where flammable solvents are often present. Ensure the lab coat is fully buttoned.
Respiratory Protection
Use in a certified chemical fume hood
Due to the risk of respiratory irritation and harm upon inhalation[1], all handling of 4-(2-Fluoropyridin-4-yl)morpholine, including weighing and solution preparation, must be conducted within a properly functioning chemical fume hood[7]. This provides the primary engineering control to minimize inhalation exposure. For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary[3][9].
Operational and Disposal Plans: A Step-by-Step Guide
Workflow for Safe Handling:
The following diagram illustrates the logical flow of operations when working with 4-(2-Fluoropyridin-4-yl)morpholine, emphasizing the integration of safety measures at each step.
Caption: A logical workflow for the safe handling of 4-(2-Fluoropyridin-4-yl)morpholine.
Step-by-Step Handling Procedures:
Preparation:
Don all required PPE as outlined in the table above.
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
Cover the work surface with absorbent, disposable bench paper.
Have spill cleanup materials readily available.
Handling:
Conduct all manipulations, including weighing and solution preparation, within the fume hood.
Use a spatula for transferring the solid material. Avoid creating dust.
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
In Case of a Spill:
Alert others in the vicinity.
If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's environmental health and safety department.
For minor spills within the fume hood, use an absorbent material like vermiculite or sand to contain the spill[7].
Collect the absorbed material into a sealed container for proper disposal.
Disposal Plan:
All waste containing 4-(2-Fluoropyridin-4-yl)morpholine, including contaminated consumables (gloves, bench paper, etc.) and reaction residues, must be disposed of as hazardous chemical waste.
Collect waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain.[4]
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and appropriate first aid is critical.
Exposure Route
Immediate Action
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
Skin Contact
Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
Inhalation
Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with 4-(2-Fluoropyridin-4-yl)morpholine.
References
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Post Apple Scientific. [Link]
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). New Jersey Department of Health. [Link]
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